
Methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carboxylate is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a cyclohexylphenyl group attached to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclohexylbenzaldehyde with methyl 2-bromo-3-oxobutanoate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of Methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with molecular targets and pathways. The oxazole ring and cyclohexylphenyl group contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 3-(4-phenylphenyl)-5-methyl-1,2-oxazole-4-carboxylate
- Methyl 3-(4-cyclohexylphenyl)-5-ethyl-1,2-oxazole-4-carboxylate
- Methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-thiazole-4-carboxylate
Uniqueness
Methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its cyclohexylphenyl group enhances its hydrophobicity and potential interactions with lipid membranes, while the oxazole ring provides a versatile platform for further modifications.
特性
分子式 |
C18H21NO3 |
|---|---|
分子量 |
299.4 g/mol |
IUPAC名 |
methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C18H21NO3/c1-12-16(18(20)21-2)17(19-22-12)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3 |
InChIキー |
UOAJDMWBXZNJTF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)C3CCCCC3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



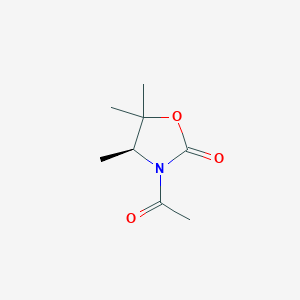
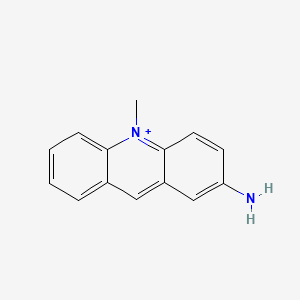

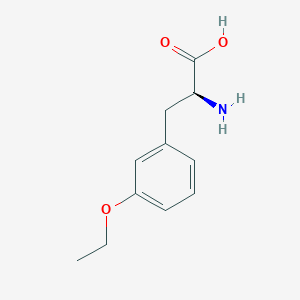


![2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13814731.png)
![4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole](/img/structure/B13814742.png)
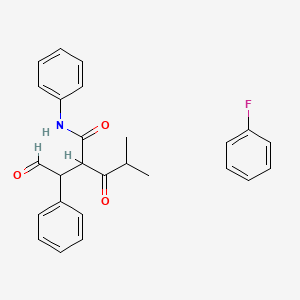
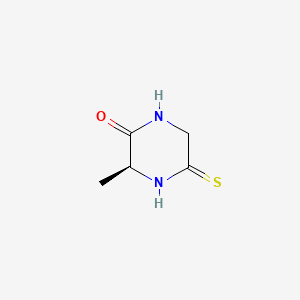
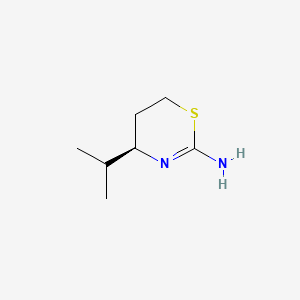
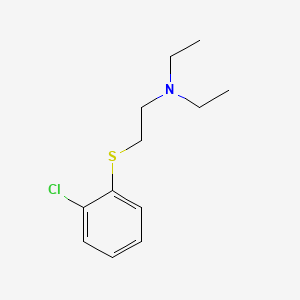
![2-amino-4-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13814777.png)
